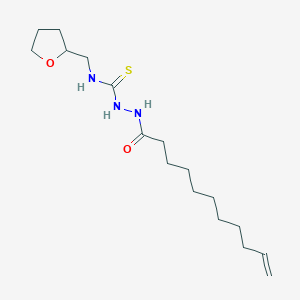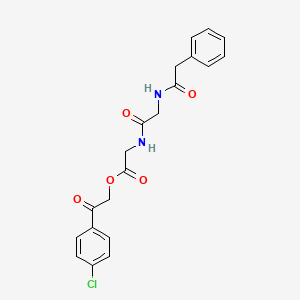
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its various applications in scientific research. DPA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways. As a result, DPA has been investigated for its potential use in cancer treatment and other diseases related to DNA damage and repair.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide exerts its biological effects by inhibiting the activity of PARP, which is an enzyme involved in DNA repair pathways. PARP inhibitors, such as N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide, prevent the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism of action has been exploited for cancer treatment, as cancer cells often have defects in DNA repair pathways, making them more susceptible to the effects of PARP inhibitors.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has been shown to have potent inhibitory effects on PARP activity, leading to the accumulation of DNA breaks and ultimately cell death. In addition to its effects on DNA repair pathways, N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has also been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has several advantages for lab experiments, including its potent inhibitory effects on PARP activity, its selectivity for cancer cells with defects in DNA repair pathways, and its potential use in combination therapies with other anticancer drugs. However, N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide also has some limitations, including its potential toxicity and side effects, its limited bioavailability, and the need for further optimization of dosing regimens.
Direcciones Futuras
Future research on N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide should focus on optimizing its dosing regimens, improving its bioavailability, and exploring its potential use in combination therapies with other anticancer drugs. In addition, further studies are needed to elucidate the mechanisms of action of N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide on various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Finally, N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide should be investigated for its potential use in other diseases related to DNA damage and repair, such as neurodegenerative and cardiovascular diseases.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has been extensively studied for its scientific research applications, particularly in the field of cancer treatment. PARP inhibitors, such as N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide, have been shown to selectively target cancer cells that have defects in DNA repair pathways, leading to their death. N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has been investigated for its efficacy in treating various types of cancer, including breast, ovarian, and prostate cancer. In addition to cancer treatment, N-(4,6-dimethyl-2-pyridinyl)-2-(2-nitrophenyl)acetamide has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in cardiovascular diseases.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-11(2)16-14(8-10)17-15(19)9-12-5-3-4-6-13(12)18(20)21/h3-8H,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNQGMRIPXVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylphenyl)-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4716452.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4716456.png)
![3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4716475.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)


![1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4716543.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)